Antitumor agent-116
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-116 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization using techniques like chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of continuous flow processes for efficient production.
- Rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-116 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Use of nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Antitumor agent-116 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to inhibit cell proliferation and induce apoptosis.
Mechanism of Action
Antitumor agent-116 exerts its effects primarily through its interaction with the MELK receptor. The binding of this compound to MELK inhibits its kinase activity, leading to:
Disruption of Cell Cycle: Inhibition of MELK affects the regulation of the cell cycle, preventing cancer cells from proliferating.
Induction of Apoptosis: The inhibition of MELK triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Molecular Targets and Pathways: The primary molecular target is the MELK receptor, and the pathways involved include the cell cycle regulation and apoptotic pathways.
Comparison with Similar Compounds
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and prevents cell division.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.
Dasatinib: Another tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.
Uniqueness of Antitumor agent-116:
Target Specificity: Unlike many other anticancer agents, this compound specifically targets the MELK receptor, making it a unique and promising candidate for targeted cancer therapy.
Mechanism of Action: Its ability to induce apoptosis through MELK inhibition sets it apart from other compounds that may act through different mechanisms.
Properties
Molecular Formula |
C31H23BrN4O4S |
---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35) |
InChI Key |
CNFYLTNHCUSQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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